2-(4-Ethylthiophenyl)nicotinic acid
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Overview
Description
2-(4-Ethylthiophenyl)nicotinic acid is a derivative of nicotinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of an ethylthio group attached to the phenyl ring, which is further connected to the nicotinic acid moiety. Nicotinic acid derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylthiophenyl)nicotinic acid can be achieved through multicomponent reactions involving the condensation of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by alkylation and subsequent cyclization . The reaction typically occurs in ethanol at room temperature, and the intermediate products are further treated with alkyl halides and bases such as potassium hydroxide in dimethylformamide (DMF) to yield the final product .
Industrial Production Methods
Industrial production of nicotinic acid derivatives, including this compound, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method is widely used due to its efficiency and scalability, although it generates nitrous oxide as a by-product, which poses environmental challenges .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylthiophenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
2-(4-Ethylthiophenyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Ethylthiophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can modulate lipid metabolism by influencing the synthesis and degradation of triglycerides in the liver . It also interacts with nicotinic acid receptors, leading to various physiological effects such as vasodilation and anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
2-Chloronicotinic acid: Known for its pharmaceutical applications and anti-inflammatory properties.
6-Alkoxy-2-alkylsulfanyl-4-methylnicotinonitriles: Used in the synthesis of dyes and as stimulants for plant growth.
Uniqueness
2-(4-Ethylthiophenyl)nicotinic acid stands out due to its unique ethylthio substitution, which imparts distinct chemical and biological properties. This substitution enhances its lipophilicity and ability to interact with lipid membranes, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
2-(4-ethylsulfanylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-2-18-11-7-5-10(6-8-11)13-12(14(16)17)4-3-9-15-13/h3-9H,2H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIQIRPPLHCRQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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